L48H37

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

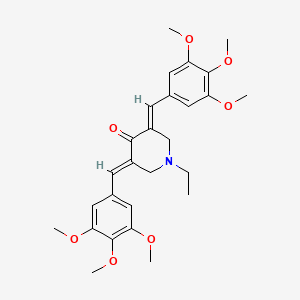

C27H33NO7 |

|---|---|

Molekulargewicht |

483.6 g/mol |

IUPAC-Name |

(3E,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one |

InChI |

InChI=1S/C27H33NO7/c1-8-28-15-19(9-17-11-21(30-2)26(34-6)22(12-17)31-3)25(29)20(16-28)10-18-13-23(32-4)27(35-7)24(14-18)33-5/h9-14H,8,15-16H2,1-7H3/b19-9+,20-10+ |

InChI-Schlüssel |

IOFNKUXFKVPLPF-LQGKIZFRSA-N |

Isomerische SMILES |

CCN1C/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C1 |

Kanonische SMILES |

CCN1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

L48H37: A Novel Curcumin Analog Targeting the TLR4/MD2 Complex in Sepsis

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. A key initiator of the inflammatory cascade in Gram-negative sepsis is the recognition of lipopolysaccharide (LPS) by the Toll-like receptor 4 (TLR4) complex. This whitepaper provides a detailed technical overview of the mechanism of action of L48H37, a novel curcumin analog, as a potential therapeutic agent for sepsis. This compound has been shown to specifically target the myeloid differentiation protein 2 (MD2), a co-receptor of TLR4, thereby inhibiting the entire downstream inflammatory signaling cascade. Preclinical studies have demonstrated the potential of this compound to improve survival and mitigate lung injury in animal models of sepsis, marking it as a promising candidate for further drug development.

The Core Mechanism: Targeting the MD2 Co-receptor

The primary mechanism of action of this compound in sepsis is its direct interaction with and inhibition of MD2, an essential co-receptor for TLR4-mediated recognition of LPS.[1][2][3] LPS, a component of the outer membrane of Gram-negative bacteria, does not directly bind to TLR4. Instead, it is first recognized by LPS-binding protein (LBP) and then transferred to CD14, which in turn presents LPS to the TLR4/MD2 complex. The binding of LPS to a hydrophobic pocket within MD2 induces a conformational change in the TLR4/MD2 complex, leading to its dimerization and the initiation of downstream intracellular signaling pathways.

This compound acts as a specific inhibitor of MD2.[1][3] It has been demonstrated that this compound binds to the hydrophobic region of the MD2 pocket, the same region that recognizes the lipid A moiety of LPS.[1][2] This competitive binding prevents the interaction of LPS with MD2, thereby blocking the activation of the TLR4 signaling pathway from its very first step.

Downstream Signaling Inhibition

By preventing the initial LPS-induced activation of the TLR4/MD2 complex, this compound effectively suppresses the subsequent downstream signaling cascades that are responsible for the massive inflammatory response seen in sepsis. The two major downstream pathways inhibited by this compound are the MyD88-dependent and TRIF-dependent pathways.

Inhibition of the MyD88-Dependent Pathway

The MyD88-dependent pathway is the primary route for the production of pro-inflammatory cytokines in response to LPS. Upon TLR4 activation, the adaptor protein MyD88 is recruited, leading to the activation of a cascade of kinases, including IRAKs and TRAF6. This ultimately results in the activation of two key downstream signaling modules: the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.

-

MAPK Pathway: this compound has been shown to suppress the LPS-induced phosphorylation of MAPKs, including p38, JNK, and ERK.[1][2] The activation of these kinases is crucial for the transcriptional and post-transcriptional regulation of pro-inflammatory gene expression.

-

NF-κB Pathway: this compound also inhibits the activation of NF-κB, a master regulator of inflammation.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The TLR4 signaling cascade leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By blocking this pathway, this compound significantly reduces the production of these inflammatory mediators.

Attenuation of Pro-inflammatory Cytokine Production

A direct consequence of the inhibition of the MAPK and NF-κB pathways is the dose-dependent reduction in the production of key pro-inflammatory cytokines.[1][2] Preclinical studies have demonstrated that this compound significantly inhibits the LPS-induced production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages and human peripheral blood mononuclear cells.[1][2][3] These cytokines are central players in the pathophysiology of sepsis, contributing to fever, hypotension, and organ damage.

Preclinical Efficacy in a Sepsis Model

The therapeutic potential of this compound has been evaluated in a preclinical mouse model of LPS-induced sepsis. In these studies, both pretreatment and treatment with this compound demonstrated a significant improvement in the survival of septic mice.[1][2] Furthermore, this compound was shown to protect against LPS-induced lung injury, a common and severe complication of sepsis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound. (Note: Specific numerical data from the primary study by Wang et al., 2015, are not fully available in publicly accessible sources. The table below is a qualitative representation based on the available information.)

| Parameter | Experimental Model | Treatment | Observed Effect | Reference |

| Survival Rate | LPS-induced sepsis in mice | This compound (10 mg/kg, i.v.) | Significantly improved survival | [1][2] |

| Lung Injury | LPS-induced sepsis in mice | This compound | Protected against lung injury | [1][2] |

| TNF-α Production | LPS-stimulated macrophages | This compound | Dose-dependent inhibition | [1][2][3] |

| IL-6 Production | LPS-stimulated macrophages | This compound | Dose-dependent inhibition | [1][2][3] |

| MAPK Phosphorylation | LPS-stimulated macrophages | This compound | Suppression | [1][2] |

| NF-κB Activation | LPS-stimulated macrophages | This compound | Suppression | [1][2] |

Experimental Protocols

The following are generalized experimental protocols based on the available information from studies investigating this compound in sepsis.

In Vitro Inhibition of Cytokine Production

-

Cell Culture: Mouse macrophage cell lines (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with LPS (e.g., 100 ng/mL).

-

Cytokine Measurement: After a defined incubation period (e.g., 6-24 hours), the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA).

-

Signaling Pathway Analysis: Cell lysates are collected at earlier time points (e.g., 15-60 minutes) post-LPS stimulation. Western blotting is used to detect the phosphorylation status of key signaling proteins in the MAPK (p-p38, p-JNK, p-ERK) and NF-κB (p-IκBα) pathways.

In Vivo LPS-Induced Sepsis Model

-

Animal Model: Male C57BL/6 mice (or other appropriate strains) are used.

-

Sepsis Induction: Sepsis is induced by a lethal or sub-lethal intraperitoneal (i.p.) or intravenous (i.v.) injection of LPS.

-

Treatment Regimen:

-

Pretreatment: this compound (e.g., 10 mg/kg) is administered intravenously a short period (e.g., 30 minutes) before the LPS challenge.

-

Treatment: this compound is administered intravenously at a specific time point after the LPS challenge.

-

-

Outcome Measures:

-

Survival: Mice are monitored for a defined period (e.g., 7 days), and survival rates are recorded.

-

Lung Injury Assessment: At a specific time point post-LPS challenge, lung tissue is harvested for histological analysis to assess for signs of injury, such as inflammatory cell infiltration, edema, and alveolar damage.

-

Systemic Cytokine Levels: Blood samples are collected to measure the serum levels of TNF-α and IL-6 using ELISA.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in inhibiting the LPS-induced TLR4 signaling pathway.

Experimental Workflow for In Vivo Sepsis Model

References

The Curcumin Analog L48H37: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

L48H37, a synthetic analog of curcumin, has emerged as a promising therapeutic candidate with a diverse range of biological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its molecular mechanisms, quantitative biological data, and the experimental protocols used to elucidate its effects. Its chemical name is 1-ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one.[1] This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Anti-Inflammatory and Anti-Sepsis Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through its interaction with the Toll-like receptor 4 (TLR4) signaling pathway.[1] This pathway is a critical component of the innate immune system and is activated by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, which can lead to sepsis.

Molecular Mechanism of Action

This compound exerts its anti-inflammatory effects by directly targeting myeloid differentiation protein 2 (MD2), an accessory protein essential for TLR4 activation by LPS.[1][2] this compound binds to the hydrophobic pocket of MD2, forming hydrogen bonds with Arg(90) and Tyr(102).[1][2] This interaction inhibits the LPS-TLR4/MD2 signaling complex formation and subsequent downstream signaling cascades.[1]

The inhibition of the TLR4 pathway by this compound leads to the suppression of mitogen-activated protein kinase (MAPK) phosphorylation and the activation of nuclear factor-κB (NF-κB) in macrophages.[1][2] Consequently, the production and gene expression of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), are dose-dependently inhibited in both macrophages and human peripheral blood mononuclear cells.[1][2]

In preclinical studies using a mouse model of LPS-induced sepsis, both pretreatment and treatment with this compound significantly improved survival rates and protected against lung injury.[1][2]

Anticancer Activity

This compound exhibits potent anticancer effects across various cancer types, including lung, osteosarcoma, and oral cancers, through multiple mechanisms of action.

Lung Cancer

In human lung cancer cells, this compound induces apoptosis through a dual mechanism involving reactive oxygen species (ROS)-mediated endoplasmic reticulum (ER) stress and the inhibition of the STAT3 pathway.[3] Treatment with this compound leads to an accumulation of ROS, which in turn triggers ER stress, evidenced by the increased expression of ER stress-related proteins.[3] This cascade of events culminates in G2/M cell cycle arrest and apoptosis.[3] Furthermore, this compound decreases the phosphorylation of STAT3 in a dose-dependent manner.[3] In vivo studies have shown that this compound inhibits the growth of lung cancer xenografts without apparent toxicity.[3]

Osteosarcoma

This compound has been shown to suppress the migration and invasion of human osteosarcoma cells (U2OS and MG-63) by inhibiting the JAK/STAT signaling pathway and consequently reducing the expression of urokinase plasminogen activator (uPA).[4][5][6] Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of STAT3, JAK1, JAK2, and JAK3.[4][5][6] This inhibition of the JAK/STAT pathway results in the downregulation of uPA, a key protease involved in cancer cell invasion and metastasis.[4][5][6] Importantly, this compound did not affect the phosphorylation of ERK, JNK, p38, or Akt in these cells.[4][5][6]

Oral Cancer

In human oral cancer cells (SCC-9 and HSC-3), this compound induces apoptosis by activating caspase cascades and downregulating inhibitor of apoptosis proteins (IAPs) through the JNK/p38 MAPK signaling pathway.[7][8][9] Treatment with this compound leads to an accumulation of cells in the sub-G1 phase and an increase in apoptotic cells.[8][9] Mechanistically, this compound triggers the activation of caspases, including cleaved caspase-3, and downregulates the expression of cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP).[8][9] The use of specific inhibitors has confirmed the crucial role of JNK and p38 MAPK in mediating these apoptotic effects.[8][9]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of this compound from various studies.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Effect | Reference |

| A549 | Lung Cancer | MTT Assay | IC50 | ~5 µM | 50% reduction in cell viability | [10] |

| H460 | Lung Cancer | MTT Assay | IC50 | ~5 µM | 50% reduction in cell viability | [10] |

| Normal Human Lung Epithelial Cells | Normal | MTT Assay | IC50 | 21 µM | Low cytotoxicity | [10] |

| U2OS | Osteosarcoma | MTT Assay | Cell Viability | Up to 5 µM | No significant cytotoxicity | [5] |

| MG-63 | Osteosarcoma | MTT Assay | Cell Viability | Up to 5 µM | No significant cytotoxicity | [5] |

| U2OS | Osteosarcoma | Wound-healing & Transwell Assay | Migration & Invasion | 1.25, 2.5, 5 µM | Dose-dependent inhibition | [5] |

| MG-63 | Osteosarcoma | Wound-healing & Transwell Assay | Migration & Invasion | 1.25, 2.5, 5 µM | Dose-dependent inhibition | [5] |

| SCC-9 | Oral Cancer | Cell Viability Assay | Cell Viability | Not specified | Significant reduction | [8][9] |

| HSC-3 | Oral Cancer | Cell Viability Assay | Cell Viability | Not specified | Significant reduction | [8][9] |

Table 2: Anti-inflammatory Activity of this compound

| Cell Type | Stimulant | Measured Parameter | This compound Effect | Reference |

| Mouse Macrophages | LPS | TNF-α and IL-6 production | Dose-dependent inhibition | [1][2] |

| Human Peripheral Blood Mononuclear Cells | LPS | Cytokine expression | Dose-dependent inhibition | [1][2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.

Cell Viability and Proliferation Assays

-

MTT Assay: Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).[5] Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Migration and Invasion Assays

-

Wound-Healing Assay: Cells are grown to confluence in a culture dish, and a "wound" is created by scratching the cell monolayer with a sterile pipette tip. The cells are then treated with this compound, and the closure of the wound is monitored and photographed at different time points (e.g., 0, 12, and 24 hours).[5] The rate of wound closure is quantified to assess cell motility.

-

Transwell Invasion Assay: This assay is performed using Transwell chambers with a porous membrane coated with Matrigel. Cells are seeded in the upper chamber in serum-free medium, with or without this compound. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum). After a specific incubation period (e.g., 24 or 48 hours), non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the Matrigel and migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.[5]

Western Blotting

-

Cells are treated with this compound at various concentrations and for different time points. After treatment, cells are lysed to extract total proteins. Protein concentrations are determined using a protein assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of STAT3, JAKs, MAPKs, caspase-3, cIAP1, XIAP).[4][8] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Cycle Analysis: Cells treated with this compound are harvested, washed, and fixed in ethanol. The fixed cells are then treated with RNase A and stained with propidium iodide (PI). The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1).

-

Apoptosis Analysis: Apoptosis is assessed using an Annexin V-FITC/PI apoptosis detection kit.[8] Treated cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, and the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

In Vivo Xenograft Models

-

Human cancer cells (e.g., lung cancer cells) are injected subcutaneously into immunocompromised mice (e.g., nude mice).[3] Once tumors reach a certain volume, the mice are randomly assigned to treatment and control groups. The treatment group receives this compound (e.g., via intraperitoneal injection), while the control group receives a vehicle. Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Conclusion

The curcumin analog this compound is a multi-target agent with significant therapeutic potential in the treatment of inflammatory diseases, sepsis, and various cancers. Its ability to modulate key signaling pathways, including TLR4, JAK/STAT, and JNK/p38 MAPK, underscores its diverse mechanisms of action. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic. Future studies should focus on optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its efficacy and safety in more advanced preclinical and clinical settings.

References

- 1. Curcumin Analog this compound Prevents Lipopolysaccharide-Induced TLR4 Signaling Pathway Activation and Sepsis via Targeting MD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Curcumin analog this compound induces apoptosis through ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Curcumin Analogue this compound Suppresses Human Osteosarcoma U2OS and MG-63 Cells' Migration and Invasion in Culture by Inhibition of uPA via the JAK/STAT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. worldscientific.com [worldscientific.com]

- 8. Curcumin Analog this compound Induces Apoptosis in Human Oral Cancer Cells by Activating Caspase Cascades and Downregulating the Inhibitor of Apoptosis Proteins through JNK/p38 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

An In-depth Technical Guide to Inhibition of the L48H37 (EGFR) Signaling Pathway

<

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the "L48H37 signaling pathway" did not yield specific public data. This guide therefore proceeds using the Epidermal Growth Factor Receptor (EGFR) pathway as a well-documented and highly relevant model for targeted inhibition in drug development. EGFR is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of various cancers.[1][2]

Core Pathway Overview: The EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, differentiation, and migration.[1][3] The signaling cascade is initiated by the binding of specific ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), to the extracellular domain of EGFR.[4][5]

This ligand binding induces a conformational change, facilitating receptor dimerization (either homodimerization with another EGFR molecule or heterodimerization with other ErbB family members like HER2).[4][6] Dimerization activates the intracellular kinase domain, leading to autophosphorylation of specific tyrosine residues on the receptor's C-terminal tail.[4][7]

These newly phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes containing Src Homology 2 (SH2) domains, such as GRB2 and Shc.[5][8] Recruitment of these proteins triggers the activation of several major downstream signaling pathways:[4][7]

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating gene expression that drives cell proliferation and differentiation.[4][7]

-

PI3K-AKT-mTOR Pathway: A critical pathway for promoting cell survival, growth, and proliferation while inhibiting apoptosis.[4][7]

-

JAK/STAT Pathway: Also plays a role in transmitting signals to the nucleus to affect the transcription of genes associated with cell survival.[4]

-

PLCγ Pathway: Leads to the activation of Protein Kinase C (PKC) and influences calcium signaling.[5][8]

Dysregulation of EGFR signaling, through mechanisms like receptor overexpression or activating mutations, leads to uncontrolled cell proliferation and is a common driver in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2][6][7] This makes EGFR a prime target for therapeutic intervention.

Figure 1: The EGFR signaling cascade and point of therapeutic inhibition.

Quantitative Data on EGFR Inhibitors

The efficacy of small-molecule EGFR Tyrosine Kinase Inhibitors (TKIs) is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of a specific biological or biochemical function.[9] IC50 values are highly dependent on the specific cell line, its EGFR mutation status, and the assay conditions.[10]

Below is a summary of representative IC50 values for several generations of EGFR inhibitors against various NSCLC cell lines, highlighting the evolution of inhibitors to overcome resistance mutations like T790M.[9][10][11]

| Inhibitor (Generation) | Cell Line | EGFR Status | IC50 (nM) | Reference |

| Gefitinib (1st) | PC-9 | Exon 19 Deletion | 13 | [10] |

| H1975 | L858R, T790M | > 5000 | [10] | |

| A549 | Wild-Type | 1031 | [10] | |

| Erlotinib (1st) | HCC827 | Exon 19 Deletion | 5 | [11] |

| H1975 | L858R, T790M | > 10000 | [11] | |

| Afatinib (2nd) | PC-9 | Exon 19 Deletion | 0.7 | [11] |

| H1975 | L858R, T790M | 89 | [11] | |

| Osimertinib (3rd) | PC-9 | Exon 19 Deletion | 15 | [11] |

| H1975 | L858R, T790M | 11 | [11] |

Note: These values are representative and can vary based on experimental conditions.[10]

Key Experimental Protocols

Characterizing the efficacy and mechanism of action of an EGFR inhibitor requires a suite of biochemical and cell-based assays. Detailed below are standard protocols for an in-vitro kinase assay, a cell viability assay, and a Western blot to measure target engagement.

In-Vitro EGFR Kinase Assay (Luminescent)

This assay quantifies the enzymatic activity of purified EGFR and the potency of an inhibitor by measuring ATP consumption.

Materials:

-

Purified recombinant EGFR enzyme.[12]

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).[12]

-

ATP.[12]

-

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[3][12]

-

Test inhibitor (e.g., EGFR-IN-1).[12]

-

Luminescent ADP detection kit (e.g., ADP-Glo™).[3]

-

384-well white microplates.[3]

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. Ensure the final solvent (e.g., DMSO) concentration is constant across all wells and does not exceed 1%.[12]

-

Reaction Setup: Add 5 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.[3]

-

Enzyme/Substrate Addition: Add 2 µL of a master mix containing the EGFR enzyme and substrate to each well.[3]

-

Initiation: Start the kinase reaction by adding 2 µL of ATP solution to all wells.[3]

-

Incubation: Cover the plate and incubate at room temperature (or 30°C) for 60 minutes.[3][12]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[3][12]

-

Data Acquisition: Measure luminescence using a microplate reader. The signal positively correlates with kinase activity.[3]

-

Analysis: Plot the luminescence signal against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[10]

Cell Viability/Proliferation Assay (MTT/MTS)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.[1]

Materials:

-

Cancer cell lines with known EGFR status (e.g., A549, PC-9).[10]

-

Complete cell culture medium (e.g., DMEM + 10% FBS).[10]

-

Test inhibitor.

-

Sterile 96-well clear flat-bottom plates.[1]

-

Solubilization solution (e.g., DMSO).[1]

-

Microplate reader.[10]

Procedure:

-

Cell Seeding: Seed 3,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.[1][10]

-

Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle-only controls.[1]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1][10]

-

Reagent Addition:

-

Data Acquisition:

-

Analysis: Normalize the absorbance values to the vehicle control wells to calculate percent viability. Plot percent viability against the log of the inhibitor concentration to determine the IC50 value.[10]

Western Blot for Phospho-EGFR (p-EGFR)

This technique verifies the inhibitor's mechanism of action by directly measuring the phosphorylation status of EGFR in treated cells.[2]

Materials:

-

6-well plates and appropriate cell lines.

-

Test inhibitor and EGF ligand.[2]

-

Ice-cold PBS and RIPA lysis buffer with protease/phosphatase inhibitors.[13]

-

BCA Protein Assay Kit.[2]

-

SDS-PAGE gels, transfer system, and PVDF membranes.[2]

-

Blocking buffer (e.g., 5% BSA in TBST).[2]

-

Primary antibodies: anti-p-EGFR, anti-total-EGFR, anti-Actin (loading control).[14]

-

HRP-conjugated secondary antibodies.[2]

-

ECL substrate and chemiluminescence imaging system.[2]

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once at 70-80% confluency, serum-starve cells if necessary. Pre-treat with various concentrations of the inhibitor (e.g., 0.1x, 1x, 10x IC50) for 2-6 hours.[10]

-

Stimulation: To induce a robust signal, stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes before harvesting.[2][10]

-

Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.[2][10]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[2]

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with loading buffer, boil, and separate 20-30 µg of protein per lane by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[2]

-

Immunoblotting:

-

Detection: Wash the membrane again, apply ECL substrate, and visualize protein bands using an imaging system.[2]

-

Analysis: Analyze band intensities to determine the change in p-EGFR relative to total EGFR and the loading control, demonstrating target engagement and inhibition.[10]

Experimental and Logical Workflows

Visualizing the experimental process is crucial for planning and execution. The following diagram outlines a typical workflow for screening and validating a novel EGFR inhibitor.

Figure 2: General experimental workflow for EGFR inhibitor screening.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. promega.com.cn [promega.com.cn]

- 4. ClinPGx [clinpgx.org]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. mdpi.com [mdpi.com]

- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

L48H37: A Technical Guide to its Synthesis, Chemical Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic curcumin analog, L48H37. It details its chemical properties, synthesis protocol, and its role as a potent inhibitor of the myeloid differentiation protein 2 (MD2), a key component of the innate immune response. The document also explores its downstream effects on inflammatory and oncogenic signaling pathways, supported by quantitative data and experimental methodologies.

Chemical Structure and Properties

This compound, with the chemical name 1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one, is an analog of curcumin designed for improved chemical stability and bioavailability.[1][2][3] Its structure features a monoketone linker, a modification from the β-diketone structure of curcumin.[3]

| Property | Value | Reference |

| CAS Number | 343307-76-6 | [1][2][4] |

| Molecular Formula | C27H33NO7 | [2][5] |

| Molecular Weight | 483.55 g/mol | [2][5] |

| SMILES | CCN1CC(=CC2=CC(OC)=C(OC)C(=C2)OC)C(=O)C(C1)=CC1=CC(OC)=C(OC)C(=C1)OC | [2] |

| InChI | InChI=1S/C27H33NO7/c1-8-28-15-19(9-17-11-21(30-2)26(34-6)22(12-17)31-3)25(29)20(16-28)10-18-13-23(32-4)27(35-7)24(14-18)33-5/h9-14H,8,15-16H2,1-7H3/b19-9+,20-10+ | [2] |

| Appearance | Solid Powder | [2] |

| Purity | ≥98% | [2] |

Synthesis Protocol

The synthesis of this compound involves the condensation of 1-ethylpiperidin-4-one with 3,4,5-trimethoxybenzaldehyde.[6]

Materials:

-

1-ethylpiperidin-4-one

-

3,4,5-trimethoxybenzaldehyde

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Dimethyl Sulfoxide (DMSO)

-

Macrogol 15 hydroxystearate

Procedure:

-

Dissolve 1-ethylpiperidin-4-one and 3,4,5-trimethoxybenzaldehyde in ethanol.

-

Catalyze the reaction with NaOH at a controlled temperature of 5–8°C.[6]

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, add distilled water to the reaction mixture.

-

Purify the resulting product using column chromatography.[6]

-

Characterize the final compound, this compound, using proton nuclear magnetic resonance (1H NMR) and electrospray ionization mass spectroscopy.[6]

-

For biological experiments, dissolve the purified this compound in a DMSO solution or in water with macrogol 15 hydroxystearate.[6]

Biological Activity and Mechanism of Action

This compound is a specific inhibitor of myeloid differentiation protein 2 (MD2), which forms a complex with Toll-like receptor 4 (TLR4) to recognize bacterial lipopolysaccharide (LPS).[1][7] By binding to the hydrophobic pocket of MD2, this compound prevents the activation of the LPS-TLR4/MD2 signaling pathway, thereby inhibiting downstream inflammatory responses.[7] This mechanism makes it a potential therapeutic candidate for sepsis and acute lung injury.[1][7]

Inhibition of LPS-Induced Inflammation

This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in mouse macrophages stimulated with LPS.[1][7] It also suppresses LPS-induced activation of mitogen-activated protein kinases (MAPK) and nuclear factor-κB (NF-κB).[7]

Caption: this compound inhibits the LPS-induced inflammatory pathway by targeting MD2.

Anticancer Activity

This compound has demonstrated anticancer effects in various cancer cell lines, including lung cancer, osteosarcoma, nasopharyngeal carcinoma, and oral cancer.[3][8][9][10]

Lung Cancer: In human lung cancer cells (A549 and H460), this compound induces apoptosis through the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and the inhibition of the STAT3 pathway.[8] It also causes G2/M cell cycle arrest.[8]

Caption: this compound induces apoptosis in lung cancer cells via ROS-mediated ER stress and STAT3 inhibition.

Osteosarcoma: this compound suppresses the migration and invasion of human osteosarcoma cells (U2OS and MG-63) by inhibiting the expression of urokinase plasminogen activator (uPA) through the downregulation of the JAK/STAT signaling pathway.[3]

Nasopharyngeal Carcinoma: In nasopharyngeal carcinoma cells, this compound inhibits migration and invasion by reducing the expression and activity of matrix metalloproteinase-9 (MMP-9), an effect mediated through the JNK signaling pathway.[9]

Oral Cancer: this compound induces apoptosis in human oral cancer cells by activating caspase cascades and downregulating inhibitor of apoptosis proteins (IAPs) via JNK/p38 signaling.[10]

Quantitative Data on Biological Activity

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |

| A549 (Lung Cancer) | Cell Viability | IC50 | 5.3 µM (24 hours) | Decreased cell viability | [1][2] |

| H460 (Lung Cancer) | Cell Viability | IC50 | 2.3 µM (24 hours) | Decreased cell viability | [1][2] |

| BEAS-2B (Normal Lung) | Cytotoxicity | IC50 | 21 µM | Low cytotoxicity | [1][2] |

| H460 and A549 | Western Blot | Protein Expression | 1, 2, or 4 µM (16 hours) | Dose-dependent decrease in p-Cdc2 and Cdc2; increase in p53 and cleaved PARP; reduction in Bcl-2 | [1][2] |

| H460 Xenograft Mice | In Vivo Tumor Growth | Tumor Growth Inhibition | 5 or 10 mg/kg (i.p., daily for 11 days) | Inhibition of tumor growth | [2] |

| U2OS and MG-63 (Osteosarcoma) | Cell Motility, Migration, Invasion | Inhibition | Up to 5 µM | Inhibition without cytotoxicity | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Plate 8 x 10^4 U2OS and MG-63 cells per well in 24-well plates and incubate for 16 hours.

-

Treat the cells with different concentrations of this compound (e.g., 0, 1.25, 2.5, and 5 µM) for 24, 48, and 72 hours at 37°C.[3]

-

After the exposure period, perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability by measuring the absorbance at a specific wavelength.[3]

Western Blot Analysis

-

Treat cells (e.g., H460 and A549) with various concentrations of this compound for a specified time (e.g., 16 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Cdc2, Cdc2, p53, PARP, Bcl-2).

-

Incubate with the appropriate secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence detection system.

In Vivo Xenograft Tumor Model

-

Inject H460 human lung cancer cells subcutaneously into immunodeficient mice.

-

When tumors reach a palpable size, randomize the mice into control and treatment groups.

-

Administer this compound (e.g., 5 or 10 mg/kg) or vehicle control via intraperitoneal injection once daily for a specified period (e.g., 11 days).[2]

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

This guide consolidates the current understanding of this compound, providing a foundation for further research and development of this promising therapeutic agent. The detailed protocols and pathway diagrams serve as a resource for scientists investigating its potential applications in inflammatory diseases and oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. L48-H37|CAS 343307-76-6|DC Chemicals [dcchemicals.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. researchgate.net [researchgate.net]

- 7. Curcumin Analog this compound Prevents Lipopolysaccharide-Induced TLR4 Signaling Pathway Activation and Sepsis via Targeting MD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Curcumin analog this compound induces apoptosis through ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a curcumin analog, suppresses matrix metalloproteinase-9 expression and activity to hamper nasopharyngeal cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Curcumin Analog this compound Induces Apoptosis in Human Oral Cancer Cells by Activating Caspase Cascades and Downregulating the Inhibitor of Apoptosis Proteins through JNK/p38 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Cancer Mechanism of L48H37: A Technical Guide to ROS-Mediated Endoplasmic Reticulum Stress

Wenzhou, Zhejiang - The novel curcumin analog, L48H37, has demonstrated significant anti-tumor activity in human lung cancer cells by inducing apoptosis through a mechanism involving Reactive Oxygen Species (ROS)-mediated endoplasmic reticulum (ER) stress and the STAT3 pathway.[1][2] This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and methodologies for researchers, scientists, and drug development professionals. This compound has been shown to decrease lung cancer cell growth and colony formation by inducing G2/M cell cycle arrest and apoptosis.[1] The treatment with this compound leads to an increase in ER stress-related proteins and a dose-dependent decrease in the expression of phosphorylated STAT3.[1] A key finding is the this compound-induced accumulation of ROS, which can be reversed by pretreatment with the antioxidant N-acetylcysteine (NAC), highlighting the central role of oxidative stress in its mechanism of action.[1] Blocking ROS has been shown to reverse the this compound-induced ER stress, cell cycle arrest, and apoptosis.[1] Furthermore, in vivo studies have demonstrated that this compound inhibits the growth of lung cancer xenografts without apparent toxicity, and this inhibition is associated with the activation of ER stress markers.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on human lung cancer cell lines (A549 and H460), providing a clear comparison of its impact on cell viability, colony formation, cell cycle distribution, apoptosis, and the expression of key proteins.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Cell Line | This compound Concentration (µM) | Cell Viability (%) |

| A549 | 0 | 100 |

| 2.5 | ~80 | |

| 5 | ~55 | |

| 10 | ~30 | |

| 20 | ~15 | |

| H460 | 0 | 100 |

| 2.5 | ~75 | |

| 5 | ~50 | |

| 10 | ~25 | |

| 20 | ~10 |

Table 2: Effect of this compound on Colony Formation

| Cell Line | This compound Concentration (µM) | Colony Formation Inhibition (%) |

| A549 | 0 | 0 |

| 5 | ~50 | |

| 10 | ~80 | |

| H460 | 0 | 0 |

| 5 | ~60 | |

| 10 | ~90 |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| A549 | 0 | ~55 | ~30 | ~15 |

| 10 | ~30 | ~20 | ~50 | |

| H460 | 0 | ~50 | ~35 | ~15 |

| 10 | ~25 | ~15 | ~60 |

Table 4: Effect of this compound on Apoptosis (Annexin V/PI Staining)

| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) |

| A549 | 0 | ~5 |

| 5 | ~20 | |

| 10 | ~40 | |

| H460 | 0 | ~5 |

| 5 | ~25 | |

| 10 | ~50 |

Table 5: Effect of this compound on ROS Production and Protein Expression

| Cell Line | Treatment | Relative ROS Level (Fold Change) | p-STAT3 (Relative Expression) | GRP78 (Relative Expression) | ATF4 (Relative Expression) | CHOP (Relative Expression) |

| A549 | Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

| This compound (10 µM) | ~3.5 | ~0.2 | ~2.5 | ~3.0 | ~4.0 | |

| This compound (10 µM) + NAC | ~1.2 | ~0.8 | ~1.3 | ~1.5 | ~1.8 | |

| H460 | Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

| This compound (10 µM) | ~4.0 | ~0.1 | ~3.0 | ~3.5 | ~4.5 | |

| This compound (10 µM) + NAC | ~1.3 | ~0.7 | ~1.5 | ~1.7 | ~2.0 |

Table 6: In Vivo Effect of this compound on Lung Cancer Xenografts

| Treatment Group | Average Tumor Volume (mm³) | Average Tumor Weight (g) |

| Vehicle Control | ~1200 | ~1.0 |

| This compound (50 mg/kg) | ~400 | ~0.3 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and this compound Treatment

Human lung cancer cell lines A549 and H460 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. This compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in the culture medium to the desired final concentrations for treating the cells.

Cell Viability Assay (MTT Assay)

-

Seed A549 or H460 cells in 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours).

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Colony Formation Assay

-

Seed A549 or H460 cells in 6-well plates at a low density (e.g., 500 cells per well).

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Replace the medium with fresh, drug-free medium and continue to culture for 10-14 days, allowing colonies to form.

-

Wash the colonies with phosphate-buffered saline (PBS), fix with methanol for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.

-

Count the number of visible colonies (typically containing >50 cells).

Cell Cycle Analysis (Propidium Iodide Staining)

-

Treat A549 or H460 cells with this compound for 24 hours.

-

Harvest the cells, wash with ice-cold PBS, and fix in 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat A549 or H460 cells with this compound for 24 hours.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.

Intracellular ROS Detection (DCFH-DA Staining)

-

Treat A549 or H460 cells with this compound for the specified time.

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess DCFH-DA.

-

Measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.

Western Blot Analysis

-

Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STAT3, STAT3, GRP78, ATF4, CHOP, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified by densitometry and normalized to β-actin.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway of this compound and a general experimental workflow for its analysis.

Caption: this compound signaling pathway in lung cancer cells.

Caption: Experimental workflow for this compound evaluation.

References

- 1. Inhibition of lung cancer cells A549 and H460 by curcuminoid extracts and nanoemulsions prepared from Curcuma longa Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curcumin analog this compound induces apoptosis through ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of L4e8h37 on Stat3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in various cellular processes, including cell growth, proliferation, and survival.[1][2] Its constitutive activation is a hallmark of many cancers, making it a significant target for therapeutic intervention.[1][2][3] L48H37, a novel synthetic analog of curcumin with enhanced bioavailability, has emerged as a promising anti-cancer agent.[4][5] This technical guide provides an in-depth analysis of the effect of this compound on STAT3 phosphorylation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Findings: this compound Inhibits STAT3 Phosphorylation

This compound has been demonstrated to decrease the phosphorylation of STAT3 in a dose-dependent manner in various cancer cell lines, including human lung cancer and osteosarcoma cells.[4][6] This inhibitory effect is a key mechanism behind the anti-tumor properties of this compound, which include reduced cell growth and migration, and the induction of apoptosis.[4][7]

Quantitative Data Summary

The inhibitory effect of this compound on the phosphorylation of STAT3 and related signaling proteins has been quantified in several studies. The following tables summarize these findings for easy comparison.

Table 1: Effect of this compound on STAT3 and JAK Phosphorylation in U2OS Osteosarcoma Cells

| Treatment | p-STAT3 (Normalized Intensity) | p-JAK1 (Normalized Intensity) | p-JAK2 (Normalized Intensity) | p-JAK3 (Normalized Intensity) |

| Control | 1.00 | 1.00 | 1.00 | 1.00 |

| This compound (1.25 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| This compound (2.5 µM) | Further Decreased | Further Decreased | Further Decreased | Further Decreased |

| This compound (5 µM) | Markedly Decreased | Markedly Decreased | Markedly Decreased | Markedly Decreased |

Data synthesized from findings indicating a dose-dependent decrease in phosphorylation.[6][8][9][10]

Table 2: Specificity of this compound's Effect on Kinase Phosphorylation in U2OS Cells

| Kinase | Effect of this compound Treatment |

| p-STAT3 | Decreased[6][8][9][10] |

| p-JAK1 | Decreased[6][8][9][10] |

| p-JAK2 | Decreased[6][8][9][10] |

| p-JAK3 | Decreased[6][8][9][10] |

| p-ERK | No significant effect[6][8][10] |

| p-JNK | No significant effect[6][8][10] |

| p-p38 | No significant effect[6][8][10] |

| p-Akt | No significant effect[6][8][10] |

Signaling Pathways

This compound impacts STAT3 phosphorylation through a broader signaling cascade. In osteosarcoma cells, this compound inhibits the JAK/STAT pathway.[6][8][9][10] In human lung cancer cells, the mechanism is linked to the generation of Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) stress.[4]

Caption: this compound inhibits the JAK/STAT3 signaling pathway in osteosarcoma cells.

Caption: this compound induces ROS and ER stress, leading to decreased p-STAT3 in lung cancer.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the effect of this compound on STAT3 phosphorylation.

Cell Culture and Treatment

-

Cell Lines: Human osteosarcoma U2OS and MG-63 cells, and human lung cancer cells are commonly used.[4][6][8]

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5 µM) for a specified duration (e.g., 24 hours) for dose-dependent studies.[8]

Western Blotting for Phosphorylated and Total Proteins

This technique is used to quantify the levels of phosphorylated and total STAT3, JAK, and other signaling proteins.

-

Lysate Preparation:

-

After treatment, cells are washed with ice-cold PBS.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies specific for p-STAT3, STAT3, p-JAK1, JAK1, p-JAK2, JAK2, p-JAK3, JAK3, etc., overnight at 4°C. (Antibodies are typically diluted in 5% BSA in TBST).

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software. Levels of phosphorylated proteins are normalized to their respective total protein levels.

-

Caption: A standard workflow for Western blot analysis.

Use of STAT3 Activators and Inhibitors

To confirm that the effects of this compound are mediated through STAT3 inhibition, experiments are often conducted using known STAT3 activators and inhibitors.

-

STAT3 Inhibitor: A known STAT3 inhibitor, such as C188-9, can be used as a positive control to mimic the effects of this compound on downstream targets.[6]

Conclusion

This compound effectively downregulates the phosphorylation of STAT3, a key driver of oncogenesis. This inhibitory action is mediated through the JAK/STAT pathway in osteosarcoma and is associated with ROS and ER stress in lung cancer. The specificity of this compound in targeting the STAT3 pathway without affecting other major signaling pathways like MAPK and PI3K/Akt in certain cancer types highlights its potential as a targeted anti-cancer therapeutic. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on STAT3 inhibitors and novel cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Oligonucleotide-Based Therapeutics for STAT3 Targeting in Cancer-Drug Carriers Matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Curcumin analog this compound induces apoptosis through ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a curcumin analog, suppresses matrix metalloproteinase-9 expression and activity to hamper nasopharyngeal cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Curcumin and Resveratrol as Dual Modulators of the STAT3 Pathway in Lung Cancer: A Comprehensive Review - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Curcumin Analogue this compound Suppresses Human Osteosarcoma U2OS and MG-63 Cells' Migration and Invasion in Culture by Inhibition of uPA via the JAK/STAT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

L48H37: A Potent Anti-Inflammatory Agent Targeting the TLR4/MD2 Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L48H37, a novel synthetic analog of curcumin, has demonstrated significant anti-inflammatory properties by directly targeting the myeloid differentiation protein 2 (MD2), a crucial co-receptor for Toll-like receptor 4 (TLR4). By inhibiting the lipopolysaccharide (LPS)-induced activation of the TLR4/MD2 signaling cascade, this compound effectively suppresses downstream inflammatory pathways, including mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), leading to a marked reduction in the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to a variety of chronic and acute diseases. The innate immune system, through pattern recognition receptors like TLR4, plays a pivotal role in initiating the inflammatory cascade upon recognition of pathogen-associated molecular patterns such as LPS from Gram-negative bacteria. The activation of TLR4 is critically dependent on its co-receptor, MD2. This compound, chemically identified as 1-ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one, has emerged as a potent and specific inhibitor of the LPS-TLR4/MD2 interaction, positioning it as a promising therapeutic candidate for inflammatory conditions like sepsis.[1]

Mechanism of Action: Inhibition of the TLR4/MD2 Signaling Pathway

This compound exerts its anti-inflammatory effects by directly binding to the MD2 protein.[1] This interaction prevents the binding of LPS to MD2, thereby inhibiting the formation of the active TLR4/MD2/LPS complex.[1] This initial blockade is critical as it prevents the conformational changes in TLR4 necessary to initiate downstream signaling.

The inhibition of the TLR4/MD2 complex by this compound leads to the suppression of two major downstream signaling pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to suppress the LPS-induced phosphorylation of MAPKs, which are key kinases involved in the inflammatory response.[1]

-

Nuclear Factor-kappa B (NF-κB) Pathway: Activation of NF-κB is a hallmark of inflammation, leading to the transcription of numerous pro-inflammatory genes. This compound effectively inhibits the LPS-induced activation of NF-κB in macrophages.[1]

By blocking these pathways, this compound ultimately leads to a dose-dependent reduction in the expression and production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokine Expression in Mouse Peritoneal Macrophages (MPMs) [2]

| Pro-Inflammatory Gene | Concentration of this compound | Percentage Inhibition |

| TNF-α | 10 µM | 54.7% |

| IL-6 | 10 µM | 82.3% |

| IL-1β | 10 µM | 91.2% |

| COX-2 | 10 µM | 57.5% |

| iNOS | 10 µM | 50.9% |

Table 2: In Vivo Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Septic Mouse Model [1][2]

| Treatment Group | Dosage of this compound | Administration Time | Survival Rate |

| LPS alone | N/A | N/A | 0% within 48 hours |

| This compound Pretreatment | 10 mg/kg | 15 minutes before LPS | Significantly improved |

| This compound Treatment | 10 mg/kg | 15 minutes after LPS | Significantly improved |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

In Vitro Macrophage Stimulation Assay

Objective: To assess the effect of this compound on LPS-induced pro-inflammatory cytokine production in macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

Protocol:

-

Seed RAW 264.7 cells in 96-well plates at a density of 2 x 10^5 cells/well and incubate overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

Western Blot Analysis of NF-κB and MAPK Activation

Objective: To determine the effect of this compound on the LPS-induced activation of NF-κB and MAPK signaling pathways.

Materials:

-

RAW 264.7 cells

-

LPS

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescence detection reagents

Protocol:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate with LPS (100 ng/mL) for 30 minutes.

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

In Vivo LPS-Induced Sepsis Mouse Model

Objective: To evaluate the protective effects of this compound in a mouse model of sepsis.

Materials:

-

Male C57BL/6 mice

-

LPS

-

This compound

-

Sterile saline

Protocol:

-

Acclimatize male C57BL/6 mice for at least one week.

-

For the pretreatment group, administer this compound (10 mg/kg) via intravenous injection 15 minutes before LPS challenge.

-

For the treatment group, administer this compound (10 mg/kg) via intravenous injection 15 minutes after LPS challenge.

-

Induce sepsis by administering a lethal dose of LPS (20 mg/kg) via intravenous injection.

-

Monitor the survival of the mice for up to 7 days.

-

For histological analysis, sacrifice a subset of mice at 8 hours post-LPS injection, and collect lung tissue for hematoxylin and eosin (H&E) staining to assess lung injury.

Visualizations

Signaling Pathway Diagrams

References

L48H37: A Novel Curcumin Analog in Oncology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L48H37 is a synthetic monoketone analog of curcumin, the active compound in turmeric.[1] Developed to overcome the limitations of natural curcumin, such as low bioavailability and rapid metabolism, this compound has demonstrated significant potential as an anti-cancer agent in a variety of preclinical studies.[1][2] This document provides a comprehensive overview of the current research on this compound's applications in oncology, focusing on its mechanism of action, quantitative effects on cancer cells, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound exerts its anti-cancer effects through multiple pathways, primarily by inducing apoptosis (programmed cell death) and inhibiting cell migration and invasion in cancer cells. These effects are mediated by the modulation of several key signaling pathways.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines, including oral, lung, and osteosarcoma cells.[1][2][3] The pro-apoptotic mechanisms identified to date include:

-

Activation of Caspase Cascades: this compound triggers the activation of caspase cascades, which are central to the execution of apoptosis.[3]

-

Downregulation of Inhibitor of Apoptosis Proteins (IAPs): The compound downregulates the expression of cIAP1 and XIAP, proteins that normally suppress apoptosis.[3]

-

Involvement of JNK/p38 MAPK Signaling: The pro-apoptotic effects of this compound in oral cancer cells are mediated through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[3]

-

ROS-Mediated Endoplasmic Reticulum (ER) Stress: In lung cancer cells, this compound induces the accumulation of reactive oxygen species (ROS), leading to ER stress and subsequent apoptosis.[2]

-

Inhibition of STAT3 Pathway: this compound has been observed to decrease the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell survival and proliferation.[2][4]

Inhibition of Cell Migration and Invasion

This compound has also demonstrated the ability to suppress the metastatic potential of cancer cells. This is achieved by:

-

Inhibition of the JAK/STAT Signaling Pathway: In osteosarcoma cells, this compound inhibits the phosphorylation of Janus kinase (JAK) and STAT3, key components of a pathway that regulates cell migration and invasion.[1][5]

-

Suppression of uPA and MMP-9: this compound reduces the expression and activity of urokinase plasminogen activator (uPA) and matrix metalloproteinase-9 (MMP-9), enzymes that are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion.[1][6]

Research Applications in Oncology

The anti-cancer properties of this compound have been investigated in several types of cancer, with promising results in preclinical models.

Oral Cancer

In human oral squamous cell carcinoma (OSCC) cell lines (SCC-9 and HSC-3), this compound has been shown to:

-

Significantly reduce cell viability.[3]

-

Induce sub-G1 phase accumulation in the cell cycle, indicative of apoptosis.[3]

-

Increase the population of apoptotic cells.[3]

-

Activate caspase cascades and downregulate cIAP1 and XIAP.[3]

-

Induce apoptosis through the JNK/p38 signaling pathway.[3]

Lung Cancer

Studies on human lung cancer cells have revealed that this compound:

-

Decreases cell growth and colony formation.[2]

-

Induces G2/M cell cycle arrest and apoptosis.[2]

-

Increases the expression of ER stress-related proteins.[2]

-

Decreases the phosphorylation of STAT3.[2]

-

Induces the accumulation of ROS.[2]

-

Inhibits the growth of lung cancer xenografts in mice without apparent toxicity.[2]

Osteosarcoma

In human osteosarcoma cell lines (U2OS and MG-63), this compound has been found to:

Nasopharyngeal Cancer

Research on nasopharyngeal carcinoma (NPC) cells has shown that this compound:

-

Suppresses the invasive and migratory capacities of NPC cells with minimal cytotoxicity.[6]

-

Attenuates the expression and enzymatic activity of MMP-9.[6]

-

Interferes with TPA-induced JNK activation, suggesting a synergistic effect with JNK inhibitors.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound.

| Cell Line | Cancer Type | Assay | Concentration of this compound | Effect | Reference |

| SCC-9 | Oral Cancer | Cell Viability | Not Specified | Significant reduction | [3] |

| HSC-3 | Oral Cancer | Cell Viability | Not Specified | Significant reduction | [3] |

| Lung Cancer Cells | Lung Cancer | Cell Growth/Colony Formation | Not Specified | Decrease | [2] |

| U2OS | Osteosarcoma | Cell Viability | Up to 5 µM (24h) | No significant cytotoxicity | [1] |

| MG-63 | Osteosarcoma | Cell Viability | Up to 5 µM (24h) | No significant cytotoxicity | [1] |

| NPC Cell Lines | Nasopharyngeal Cancer | Cell Viability | Not Specified | Very little cytotoxic response | [6] |

Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | Assay | Observation | Reference |

| SCC-9 | Oral Cancer | Flow Cytometry (PI/Annexin V) | Increased apoptotic cells | [3] |

| HSC-3 | Oral Cancer | Flow Cytometry (PI/Annexin V) | Increased apoptotic cells | [3] |

| Lung Cancer Cells | Not Specified | Induction of apoptosis | [2] | |

| SCC-9 | Oral Cancer | Apoptotic Protein Profiling | Increased cleaved caspase-3, downregulated cIAP1 and XIAP | [3] |

| Lung Cancer Cells | Not Specified | Increased ER stress-related proteins, decreased p-STAT3 | [2] |

Table 2: Pro-apoptotic Effects of this compound

| Cell Line | Cancer Type | Assay | Concentration of this compound | Effect | Reference |

| U2OS | Osteosarcoma | Motility, Migration, Invasion | Up to 5 µM | Inhibition | [1][5] |

| MG-63 | Osteosarcoma | Motility, Migration, Invasion | Up to 5 µM | Inhibition | [1][5] |

| NPC Cell Lines | Nasopharyngeal Cancer | Invasion and Migration | Not Specified | Suppression | [6] |

Table 3: Inhibitory Effects of this compound on Cell Migration and Invasion

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the research on this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Flow Cytometry with PI/Annexin V Staining)

-

Cell Culture and Treatment: Culture cancer cells and treat with this compound for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Western Blotting

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, cIAP1, XIAP, p-JNK, p-p38, p-STAT3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays (Transwell Assay)

-

Chamber Preparation: For invasion assays, coat the upper surface of the transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the transwell inserts.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Add this compound to the upper chamber at various concentrations.

-

Incubation: Incubate the plates for a specified period (e.g., 24-48 hours) to allow for cell migration or invasion.

-

Cell Removal and Staining: Remove the non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, this compound). Administer the treatment via a suitable route (e.g., oral gavage) at a specified dose and schedule.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its preclinical evaluation.

References

- 1. Curcumin analog this compound induces apoptosis through ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a curcumin analog, suppresses matrix metalloproteinase-9 expression and activity to hamper nasopharyngeal cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Curcumin Analogue this compound Suppresses Human Osteosarcoma U2OS and MG-63 Cells' Migration and Invasion in Culture by Inhibition of uPA via the JAK/STAT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Osteosarcoma Cell Proliferation, Migration, and Invasion by miR-143 and miR-199a Through COX-2 Targeting - PMC [pmc.ncbi.nlm.nih.gov]

L48H37 binding affinity to MD2 protein

An In-depth Technical Guide on the Binding Affinity of L48H37 to MD2 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and interaction between the curcumin analog this compound and the myeloid differentiation protein 2 (MD2). This compound has been identified as a specific inhibitor of MD2, a key protein involved in the inflammatory response triggered by lipopolysaccharide (LPS). By targeting MD2, this compound effectively prevents the activation of the Toll-like receptor 4 (TLR4) signaling pathway, positioning it as a potential therapeutic candidate for sepsis and other inflammatory diseases.[1][2]

Quantitative Data Presentation